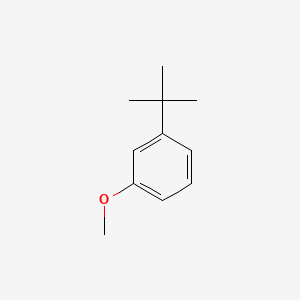

1-Tert-butyl-3-methoxybenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGSPXKLIPOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416072 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-83-4 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1-Tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-tert-butyl-3-methoxybenzene (also known as 3-tert-butylanisole). Due to the limited availability of experimentally determined data for this specific isomer, this document combines computed property values with available experimental data and outlines detailed protocols for the experimental determination of key physical properties.

Core Physical Properties

This compound is an organic compound with the chemical formula C₁₁H₁₆O.[1] It is an aromatic ether with a tert-butyl group and a methoxy group attached to a benzene ring at positions 1 and 3, respectively.

Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, many physical properties are derived from computational models.

| Property | Value | Source Type |

| Molecular Formula | C₁₁H₁₆O | - |

| Molecular Weight | 164.24 g/mol | Computed |

| Boiling Point | 211-212 °C | Experimental |

| Melting Point | Not available | - |

| Density | Not available | - |

| Refractive Index | Not available | - |

| LogP (octanol/water) | 3.54 | Computed |

| Topological Polar Surface Area | 9.23 Ų | Computed |

| Kovats Retention Index (Standard non-polar) | 1206 | Experimental |

Experimental Protocols

For researchers requiring precise experimental values for the physical properties of this compound, the following detailed methodologies are provided.

1. Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

-

Apparatus:

-

Thiele tube or melting point apparatus (e.g., Mel-Temp)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

-

-

Procedure:

-

Fill the small test tube with the this compound sample to a depth of about 2-3 cm.

-

Place a capillary tube, sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer so that the apparatus is suspended in a Thiele tube filled with mineral oil, ensuring the heat source will evenly heat the side arm.

-

Heat the Thiele tube gently.[2] As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[3] Record this temperature.

-

Caption: Workflow for boiling point determination.

2. Melting Point Determination (for solids)

Should this compound be a solid at room temperature, or for purified solid derivatives, the following protocol can be used.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (open at one end)

-

Mortar and pestle (if sample needs to be powdered)

-

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.[4]

-

Place the capillary tube into the heating block of the melting point apparatus.[4]

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

For an accurate measurement, heat the sample again, but more slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.

-

3. Density Determination (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

-

Apparatus:

-

Pycnometer (a small glass flask of a known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The temperature should be recorded.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound at the same temperature as the water and weigh it (m₃).

-

The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the recorded temperature.[5][6]

-

Caption: Logical flow for density determination.

4. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid samples.

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lint-free tissue

-

Acetone or ethanol for cleaning

-

-

Procedure:

-

Turn on the refractometer and the light source.

-

Ensure the prism is clean and dry. If necessary, clean it with a soft tissue and a small amount of acetone or ethanol and allow it to dry completely.[7]

-

Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.[8]

-

Close the illuminating prism gently.

-

Adjust the coarse and fine control knobs until the light and dark fields are in sharp focus in the eyepiece.

-

If a color fringe is visible, adjust the compensator dial until the boundary is a sharp, achromatic line.

-

Align the boundary line with the center of the crosshairs in the eyepiece.

-

Read the refractive index from the scale. Record the temperature, as the refractive index is temperature-dependent.[8]

-

References

- 1. This compound | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. calnesis.com [calnesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

An In-depth Technical Guide to the Spectroscopic Data of 1-Tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-tert-butyl-3-methoxybenzene (also known as 3-tert-butylanisole). Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 3-tert-butylanisole, m-(tert-Butyl)anisole[1]

-

CAS Number: 33733-83-4[1]

-

Molecular Formula: C₁₁H₁₆O[1]

-

Molecular Weight: 164.24 g/mol [1]

-

Structure:

Spectroscopic Data

The following sections summarize the predicted and expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the tert-butyl group. The chemical shifts are influenced by the electron-donating methoxy group and the bulky tert-butyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 | t | 1H | Ar-H (C5) |

| ~ 6.95 | d | 1H | Ar-H (C6) |

| ~ 6.85 | t | 1H | Ar-H (C2) |

| ~ 6.70 | d | 1H | Ar-H (C4) |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 1.30 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are relative to TMS (0 ppm) and are based on additive effects of substituents on a benzene ring. Actual values may vary depending on the solvent and experimental conditions. The tert-butyl group typically appears as a sharp singlet with an integration of 9 protons in the range of 0.5-2.0 ppm.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C3 (Ar-C-O) |

| ~ 152 | C1 (Ar-C-tert-butyl) |

| ~ 129 | C5 (Ar-CH) |

| ~ 115 | C6 (Ar-CH) |

| ~ 112 | C4 (Ar-CH) |

| ~ 108 | C2 (Ar-CH) |

| ~ 55 | -OCH₃ |

| ~ 35 | -C(CH₃)₃ |

| ~ 31 | -C(CH₃)₃ |

Note: Predicted chemical shifts are relative to TMS (0 ppm). The chemical shifts for the methyl carbons of the tert-butyl group are expected between 20 and 42 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic |

| 2960-2850 | Strong | C-H stretch | Aliphatic (tert-butyl & methoxy) |

| 1600, 1480 | Medium-Strong | C=C stretch | Aromatic ring |

| 1250-1200 | Strong | C-O stretch | Aryl ether |

| 1150-1085 | Strong | C-O stretch | Aryl ether |

| 880-750 | Strong | C-H bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 121 | Moderate | [M - C₃H₇]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The base peak is expected to be at m/z 149 due to the loss of a methyl group to form a stable benzylic cation.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg).

-

Number of Scans (ns): 8 to 16.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 12-16 ppm centered around 6 ppm.

-

¹³C NMR Acquisition:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg).

-

Number of Scans (ns): 128 to 1024 (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 200-220 ppm centered around 100 ppm.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto one salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin film.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Acquire a background spectrum with no sample in the beam path.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - GC/MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The compound will be vaporized and separated from the solvent on the GC column.

-

Upon elution from the GC column, the compound enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

-

Instrument: A GC-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Parameters:

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: 1-2 scans per second.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern by identifying the major fragment ions and the corresponding neutral losses.

-

Compare the obtained spectrum with spectral libraries for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic methods for the structural elucidation of this compound.

Caption: Workflow for structural elucidation of this compound.

References

An In-depth Technical Guide to the NMR Peak Assignment of 1-Tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-tert-butyl-3-methoxybenzene, a substituted aromatic compound of interest in various chemical research domains. This document outlines the complete ¹H and ¹³C NMR peak assignments, supported by tabulated data and a comprehensive experimental protocol. A logical workflow for the spectral assignment is also presented visually using a Graphviz diagram.

Molecular Structure and NMR Spectroscopy

This compound, also known as 3-tert-butylanisole, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct set of signals in its NMR spectra. The electron-donating nature of the methoxy group and the bulky tert-butyl group influence the chemical shifts of the aromatic protons and carbons, allowing for a complete and unambiguous assignment of the NMR peaks.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned chemical shifts (δ), multiplicities, and integration values for the ¹H and ¹³C NMR spectra of this compound.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 6.95 | t (J = 2.0 Hz) | 1H |

| H-4 | 6.75 | dd (J = 8.0, 2.0 Hz) | 1H |

| H-5 | 7.18 | t (J = 8.0 Hz) | 1H |

| H-6 | 6.90 | dd (J = 8.0, 2.0 Hz) | 1H |

| -OCH₃ | 3.80 | s | 3H |

| -C(CH₃)₃ | 1.32 | s | 9H |

Table 2: ¹³C NMR Data for this compound

| Carbons | Chemical Shift (δ, ppm) |

| C-1 | 151.8 |

| C-2 | 115.5 |

| C-3 | 159.5 |

| C-4 | 111.8 |

| C-5 | 129.2 |

| C-6 | 118.9 |

| -C (CH₃)₃ | 34.7 |

| -C(C H₃)₃ | 31.4 |

| -OCH₃ | 55.1 |

Experimental Protocol for NMR Spectroscopy

The following provides a typical experimental methodology for acquiring high-quality ¹H and ¹³C NMR spectra of small aromatic molecules like this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

-

Solvent Selection: Use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.

3.2. NMR Instrument Parameters

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: Set to 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

NMR Peak Assignment Workflow

The following diagram illustrates the logical process for assigning the NMR peaks of this compound to their corresponding atoms in the molecule.

Caption: Logical workflow for NMR peak assignment.

This comprehensive guide provides the necessary data and protocols for the accurate assignment of the ¹H and ¹³C NMR spectra of this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development.

Technical Guide: Solubility of 1-Tert-butyl-3-methoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-tert-butyl-3-methoxybenzene, a key intermediate in organic synthesis. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on the predicted solubility based on physicochemical properties and provides detailed, adaptable experimental protocols for its determination. The methodologies outlined herein, including the shake-flask method and High-Performance Liquid Chromatography (HPLC) for quantification, are designed to enable researchers to generate precise and reliable solubility data. This guide serves as a foundational resource for scientists and professionals in drug development and chemical research, facilitating the effective use of this compound in various solvent systems.

Introduction

This compound is an aromatic ether whose utility in organic synthesis is significant. A thorough understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification processes, and formulation development. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in downstream processing, such as crystallization and chromatography. This guide addresses the solubility of this compound, providing both theoretical predictions and practical experimental frameworks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem[1] |

| Molecular Weight | 164.24 g/mol | PubChem[1] |

| Appearance | Colorless liquid | |

| LogP (o/w) | 2.99 | ChemScene[2] |

| Hydrogen Bond Acceptors | 1 | ChemScene[2] |

| Hydrogen Bond Donors | 0 | ChemScene[2] |

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. Its structure, consisting of a bulky nonpolar tert-butyl group and a large benzene ring, suggests good solubility in nonpolar and moderately polar aprotic solvents. The methoxy group provides a slight polarity and the capacity to accept a hydrogen bond.

-

High Solubility Predicted: In solvents such as toluene, diethyl ether, tetrahydrofuran (THF), chloroform, and dichloromethane.

-

Moderate Solubility Predicted: In polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.

-

Low Solubility Predicted: In highly polar protic solvents like methanol, ethanol, and water. Ethers with more than three carbon atoms generally exhibit low solubility in water.[3]

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Researchers are encouraged to determine this data experimentally. Table 2 is provided as a template for recording experimentally determined solubility values.

Table 2: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Hexane | 25 | e.g., HPLC | ||

| e.g., Toluene | 25 | |||

| e.g., Dichloromethane | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Acetone | 25 | |||

| e.g., Acetonitrile | 25 | |||

| e.g., Methanol | 25 | |||

| e.g., Ethanol | 25 |

Experimental Protocols

The following sections detail the experimental procedures for determining the solubility of this compound.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of a separate liquid phase of the solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the solute) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of the solute.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method (e.g., HPLC).

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantification of organic compounds in solution.

Objective: To develop a robust HPLC method for the quantification of this compound.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detector: UV-Vis detector at a wavelength where this compound has significant absorbance (to be determined by UV scan).

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the mobile phase.

-

Perform serial dilutions to create a series of standard solutions of known concentrations.

-

-

Calibration Curve:

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Record the peak area for this compound.

-

-

Concentration Determination:

-

Use the calibration curve to determine the concentration of the analyte in the injected sample.

-

Caption: Experimental Workflow for HPLC Quantification.

Conclusion

References

- 1. This compound | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Tert-butyl-3-methoxybenzene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-3-methoxybenzene, a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established synthesis protocols, and explores its relevance within the broader context of drug development.

Properties of this compound

This compound, also known as m-tert-butylanisole, is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| CAS Number | 33733-83-4 | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-t-butyl anisole, m-(tert-Butyl)anisole | [1] |

Spectral Data: Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral information can be found in public databases such as PubChem, which includes links to 1D NMR and GC-MS data.[1]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the aromatic ring. An alternative approach involves a Grignard reaction, offering a different synthetic strategy.

Primary Synthesis Route: Friedel-Crafts Alkylation of Anisole

The Friedel-Crafts alkylation of anisole with a tert-butylating agent, such as tert-butyl alcohol or tert-butyl chloride, in the presence of a strong acid catalyst is a common and effective method. The methoxy group of anisole is an ortho-, para-director; however, the steric hindrance of the bulky tert-butyl group can influence the regioselectivity of the reaction, leading to the formation of the meta-substituted product as well, although the para-isomer is typically the major product.[3][4][5] Careful control of reaction conditions can optimize the yield of the desired this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Anisole with tert-Butyl Alcohol

This protocol is adapted from established procedures for the Friedel-Crafts alkylation of aromatic ethers.[3][4]

Materials:

-

Anisole

-

tert-Butyl alcohol

-

Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

Procedure:

-

Reaction Setup: In a fume hood, equip a clean, dry round-bottom flask with a magnetic stir bar.

-

Reagent Addition: To the flask, add anisole and the chosen inert solvent (e.g., dichloromethane). Cool the flask in an ice bath.

-

Catalyst Introduction: Slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred solution. If using aluminum chloride, it should be added portion-wise to control the exothermic reaction.

-

Addition of Alkylating Agent: While maintaining the low temperature, add tert-butyl alcohol dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or gentle heating) for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring the mixture over ice. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution to neutralize the acid.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography to isolate this compound.

Alternative Synthesis Route: Grignard Reaction

An alternative pathway to synthesize this compound involves the use of a Grignard reagent. This method would typically start from 3-bromoanisole. The Grignard reagent, 3-methoxyphenylmagnesium bromide, can be formed and then reacted with a tert-butylating agent. This method provides a regioselective route to the meta-substituted product.[6]

Logical Workflow and Diagrams

The synthesis of this compound via Friedel-Crafts alkylation can be visualized as a clear workflow.

Caption: Workflow for the synthesis of this compound.

The core of the Friedel-Crafts alkylation is an electrophilic aromatic substitution mechanism.

Caption: Key steps in the Friedel-Crafts alkylation mechanism.

Relevance in Drug Development and Medicinal Chemistry

While specific biological activities or signaling pathways for this compound are not extensively documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

-

The Role of the tert-Butyl Group: The tert-butyl group is a common substituent in drug molecules. It can enhance metabolic stability by sterically hindering sites susceptible to enzymatic degradation.[7][8] Its lipophilic nature can also improve a compound's ability to cross biological membranes, potentially increasing bioavailability.[7]

-

Substituted Anisoles in Bioactivity: Anisole derivatives are found in a variety of biologically active compounds. The methoxy group can participate in hydrogen bonding and influence the electronic properties of the aromatic ring, which can be crucial for receptor binding and overall pharmacological activity.[9] The combination of a methoxy and a tert-butyl group on an aromatic ring provides a scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs.

References

- 1. This compound | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 33733-83-4|1-(tert-Butyl)-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

An In-Depth Technical Guide to 1-tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-3-methoxybenzene, a substituted aromatic ether. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation, and presents its characteristic spectroscopic data. While this compound serves as a valuable building block in organic synthesis, this guide also addresses the current landscape of its known biological activities and applications in drug development, which primarily relates to the broader class of substituted anisoles and the structural significance of the tert-butyl group in medicinal chemistry.

Introduction

This compound, also known as m-(tert-butyl)anisole, is an organic compound featuring a benzene ring substituted with a tert-butyl group and a methoxy group at the meta position. Its structure combines the steric bulk of the tert-butyl group with the electronic effects of the methoxy group, making it a useful intermediate in the synthesis of more complex molecules. The tert-butyl group is a common motif in medicinal chemistry, often utilized to enhance metabolic stability or modulate lipophilicity of drug candidates.[1][2] Similarly, the anisole moiety is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, properties, and potential applications of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

| Property | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 33733-83-4[3] |

| Molecular Formula | C₁₁H₁₆O[3] |

| Molecular Weight | 164.24 g/mol [3] |

| Appearance | Liquid |

| Boiling Point | Not explicitly available |

| Density | Not explicitly available |

| ¹H NMR (CDCl₃) | δ 7.25 (t, J=7.8 Hz, 1H), 7.0 (d, J=7.8 Hz, 1H), 6.9 (s, 1H), 6.75 (d, J=7.8 Hz, 1H), 3.8 (s, 3H), 1.3 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ 159.5, 151.0, 128.5, 118.0, 112.5, 111.0, 55.0, 34.5, 31.5 |

| Mass Spectrometry (EI) | m/z 164 (M+), 149, 121, 91, 77, 57 |

| Infrared (IR) | Not explicitly available |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution reaction introduces a tert-butyl group onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy group, the reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product under standard conditions. However, the synthesis of the meta isomer can be achieved through alternative multi-step synthetic routes. Below is a generalized protocol for the Friedel-Crafts alkylation of anisole, which can be adapted and optimized for the desired product distribution.

Friedel-Crafts Alkylation of Anisole with tert-Butyl Chloride

Materials:

-

Anisole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane.

-

Cool the mixture in an ice bath with stirring.

-

A solution of anisole in dry dichloromethane is added to the dropping funnel.

-

A solution of tert-butyl chloride in dry dichloromethane is also prepared.

-

Slowly add the anisole solution to the stirred suspension of aluminum chloride.

-

Subsequently, add the tert-butyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate this compound.

Role in Drug Development and Biological Activity

Currently, there is limited publicly available information on the specific biological activity or direct applications of this compound in drug development. However, the structural motifs present in this molecule are of significant interest to medicinal chemists.

The tert-butyl group is frequently incorporated into drug candidates to enhance their metabolic stability by sterically hindering sites susceptible to metabolism.[1] It can also increase lipophilicity, which can influence the pharmacokinetic properties of a molecule.[2]

The anisole (methoxybenzene) scaffold is a common feature in a wide range of biologically active compounds and serves as a key intermediate in the synthesis of many pharmaceuticals.[4] Substituted anisoles are found in drugs with diverse therapeutic applications.

Therefore, while this compound may not have documented direct biological effects, it represents a valuable synthetic intermediate for the creation of novel compounds with potential therapeutic applications. Researchers can utilize this molecule to synthesize derivatives for screening in various biological assays.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the Friedel-Crafts alkylation of anisole.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a readily synthesizable substituted aromatic ether with well-defined physicochemical and spectroscopic properties. While specific biological activities have not been extensively reported for this particular compound, its constituent structural motifs, the tert-butyl group and the anisole core, are of significant importance in medicinal chemistry and drug design. This technical guide provides the essential information for researchers and scientists to synthesize, characterize, and potentially utilize this compound as a building block in the development of novel chemical entities with therapeutic potential. Further research into the biological effects of this and related compounds is warranted.

References

An In-depth Technical Guide to 1-Tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and characterization methods for 1-Tert-butyl-3-methoxybenzene. Additionally, it explores a relevant biological signaling pathway potentially influenced by structurally similar phenolic compounds, offering insights for researchers in drug development and related scientific fields.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in experimental settings and for the prediction of its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 224-226 °C at 760 mmHg |

| Density | 0.938 g/cm³ at 25 °C |

| Refractive Index | 1.503 at 20 °C |

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Friedel-Crafts Alkylation of Anisole

This protocol describes a common method for the synthesis of tert-butylated anisole derivatives.

Materials:

-

Anisole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of anisole in dichloromethane in a round-bottom flask, add anhydrous aluminum chloride in portions at 0 °C.

-

Slowly add tert-butyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding it to a beaker of ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Characterization Protocol: GC-MS and NMR Spectroscopy

The identity and purity of the synthesized this compound can be confirmed using the following spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms).

-

Sample Preparation: Dilute a small amount of the purified product in a suitable solvent such as dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

-

-

Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will exhibit a molecular ion peak (M⁺) at m/z 164, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 300 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in deuterated chloroform (CDCl₃).

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ):

-

~1.3 ppm (singlet, 9H, -C(CH₃)₃)

-

~3.8 ppm (singlet, 3H, -OCH₃)

-

~6.7-7.3 ppm (multiplet, 4H, aromatic protons)

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ):

-

~31 ppm (-C(CH₃)₃)

-

~34 ppm (-C(CH₃)₃)

-

~55 ppm (-OCH₃)

-

~110-160 ppm (aromatic carbons)

-

-

Mandatory Visualization

While direct signaling pathway information for this compound is limited, its structural similarity to other phenolic compounds suggests potential interaction with pathways involved in cellular stress responses. Phenolic compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of antioxidant and detoxification gene expression.[1][2][3][4][5][6][7][8]

Caption: Keap1-Nrf2 antioxidant response pathway.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Signaling Pathways Modulated by Phenolic Compounds:...: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide to 1-Tert-butyl-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tert-butyl-3-methoxybenzene, a substituted aromatic ether with potential applications in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis methodologies, and potential biological relevance, serving as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound, also known as 3-tert-butylanisole, is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a methoxy group at the 1 and 3 positions, respectively.

Structural Formula:

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₆O[1]

-

InChI Key: IPGSPXKLIPOGON-UHFFFAOYSA-N[1]

-

SMILES: CC(C)(C)C1=CC(=CC=C1)OC[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its para-isomer, 1-tert-butyl-4-methoxybenzene, are presented in Table 1 for comparative analysis. While some experimental data for the target molecule is limited, computed properties and data from its isomer provide valuable insights.

Table 1: Physicochemical Data of this compound and its Isomer

| Property | This compound | 1-tert-butyl-4-methoxybenzene (Isomer) |

| Molecular Weight | 164.24 g/mol [1] | 164.24 g/mol |

| Boiling Point | Not available | 222 °C (experimental) |

| Melting Point | Not available | 18 °C (experimental) |

| Density | Not available | 0.938 g/mL (experimental) |

| Kovats Retention Index | 1206 (Standard non-polar)[1] | 1218 (Standard non-polar)[3] |

| XLogP3 | 3.8 (Computed)[1] | 3.8 (Computed) |

Synthesis Methodology

A reliable synthetic route to this compound can be adapted from the established synthesis of its ethoxy analogue, 1-tert-butyl-3-ethoxybenzene. The following multi-step protocol outlines a potential pathway starting from tert-butylbenzene.

Experimental Protocol: Synthesis of this compound

This protocol is based on a known procedure for a similar compound and involves several key chemical transformations.

Step 1: Bromination of tert-Butylbenzene

-

Objective: To introduce a bromine atom onto the benzene ring.

-

Procedure: To a solution of tert-butylbenzene in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the brominated product.

Step 2: Nitration of 1-Bromo-4-tert-butylbenzene

-

Objective: To introduce a nitro group onto the aromatic ring.

-

Procedure: The brominated product is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to give the nitrated product.

Step 3: Reduction of the Nitro Group and Dehalogenation

-

Objective: To reduce the nitro group to an amine and remove the bromine atom.

-

Procedure: The nitrated compound is dissolved in a suitable solvent like ethanol, and a reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After completion, the reaction is cooled and made basic with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried and concentrated.

Step 4: Diazotization of 3-tert-Butylaniline

-

Objective: To convert the amino group into a diazonium salt.

-

Procedure: The aniline derivative is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing with starch-iodide paper.

Step 5: Methanolysis of the Diazonium Salt

-

Objective: To replace the diazonium group with a methoxy group.

-

Procedure: The freshly prepared diazonium salt solution is added to methanol. The reaction may require gentle heating to facilitate the evolution of nitrogen gas and the formation of the ether. After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford this compound.

Caption: Synthesis pathway for this compound.

Applications in Drug Development and Biological Relevance

While specific studies detailing the biological activity or direct applications of this compound in drug development are not widely published, its structural motifs are of interest in medicinal chemistry. The tert-butyl group is often incorporated into bioactive molecules to enhance metabolic stability and modulate lipophilicity.[4]

The structurally related compound, 3-tert-butyl-4-hydroxyanisole (3-BHA), a component of the common antioxidant butylated hydroxyanisole (BHA), has been studied for its biological activities. Research has shown that 3-BHA can act as an initiator in the transformation of BALB/3T3 cells, and this activity is significantly enhanced by its metabolite, tert-butyl-1,4-benzoquinone.[5] Furthermore, 3-BHA has demonstrated promoting activity in cell transformation assays when used in combination with a carcinogen.[6] These findings highlight the potential for substituted tert-butylanisoles to interact with biological systems and warrant further investigation into the specific activities of this compound. Its role as a synthetic intermediate for more complex, biologically active molecules is also a key area for exploration. N-heterocyclic amines, which can be synthesized from precursors like this compound, are valuable building blocks in the preparation of active pharmaceutical ingredients.[7]

Conclusion

This compound is a readily synthesizable aromatic compound with physicochemical properties that make it a person of interest for further investigation in organic synthesis and medicinal chemistry. The provided synthesis protocol offers a clear pathway for its preparation, enabling researchers to explore its potential applications. While direct evidence of its biological activity is currently limited, the known effects of structurally similar compounds suggest that it may serve as a valuable scaffold or intermediate in the development of novel therapeutic agents. Further research into its biological targets and potential roles in signaling pathways is encouraged to fully elucidate its utility in drug discovery.

References

- 1. This compound | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 33733-83-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Initiating activity of 3-tert-butyl-4-hydroxyanisole (3-BHA) and its metabolites in two-stage transformation of BALB/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Promoting activity of 3-tert-butyl-4-hydroxyanisole (BHA) in BALB/3T3 cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

Safety and Handling of 1-Tert-butyl-3-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 1-Tert-butyl-3-methoxybenzene. Due to the limited availability of specific toxicological and safety data for this compound, this guide incorporates information from structurally similar chemicals, such as other substituted anisoles and aromatic ethers, to provide a thorough assessment of potential hazards and handling recommendations. All personnel handling this substance should be adequately trained in the safe handling of laboratory chemicals and should consult the most recent Safety Data Sheet (SDS) from their supplier.

Physicochemical and Toxicological Data

Quantitative data for this compound and its structural analogs are summarized in the tables below for easy comparison. It is important to note that the data for analogs are provided for reference and to infer potential properties and hazards of this compound in the absence of specific data.

Table 1: Physicochemical Properties

| Property | This compound | Anisole (analog) | 1,3-Di-tert-butylbenzene (analog) | tert-Butylbenzene (analog) |

| CAS Number | 33733-83-4 | 100-66-3 | 1014-60-4 | 98-06-6 |

| Molecular Formula | C₁₁H₁₆O | C₇H₈O | C₁₄H₂₂ | C₁₀H₁₄ |

| Molecular Weight | 164.24 g/mol [1] | 108.14 g/mol [2] | 190.33 g/mol | 134.22 g/mol [3] |

| Boiling Point | No data available | 154 °C[4] | 106-107 °C at 24 hPa | 169 °C[3] |

| Melting Point | No data available | -37 °C[4] | 10-11 °C | -58 °C |

| Flash Point | No data available | 43 °C | 84 °C[5] | 34.4 °C |

| Density | No data available | 0.995 g/cm³[4] | 0.859 g/cm³ at 25 °C | 0.867 g/mL at 25 °C |

| Vapor Pressure | No data available | 42.078 mmHg at 20 °C[6] | No data available | No data available |

| Solubility | Insoluble in water; soluble in organic solvents.[2][7] | Insoluble in water.[2] | No data available | Insoluble in water |

Table 2: Toxicological Data

| Hazard | This compound | Anisole (analog) | tert-Butylbenzene (analog) | General Aromatic Ethers |

| GHS Classification | No specific data available. Based on analogs, likely to be a flammable liquid and may cause skin and eye irritation. | Flammable liquid (Category 3), Eye irritation (Category 2A), Skin irritation (Category 2)[4] | Flammable liquid (Category 3), Eye Irritation (Category 2)[3] | Generally considered to have low to moderate acute toxicity. May cause irritation and CNS effects at high concentrations.[8] |

| Acute Oral Toxicity (LD50) | No data available | 3700 mg/kg (rat)[4] | 3045 mg/kg (rat)[3] | Low to moderate toxicity.[8] |

| Acute Dermal Toxicity | No data available | No specific data, but may cause skin irritation.[2] | No specific data available. | Can cause skin dryness and cracking with repeated exposure.[9] |

| Acute Inhalation Toxicity | No data available | Vapors may cause drowsiness and dizziness.[9] | No specific data available. | High concentrations can cause sedation and respiratory paralysis.[9] |

| Carcinogenicity | No data available | No evidence of carcinogenicity.[9] | Not classified as a carcinogen by IARC.[3] | No significant evidence for most common ethers.[9] |

Hazard Identification and GHS Classification

-

Flammable Liquid: Aromatic ethers are often flammable.[8]

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness or dizziness.[9]

A logical workflow for assessing the hazards of a chemical like this compound where specific data is limited is presented below.

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, the following protocols are recommended for handling and storing this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield should be worn.

-

Skin Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation before use.

Engineering Controls

-

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Assemble all required equipment and reagents.

-

Dispensing: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use appropriate tools (e.g., pipette, syringe) to transfer the liquid and minimize the generation of aerosols.

-

Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.

-

Post-Handling: After use, tightly close the container. Decontaminate all work surfaces and equipment. Wash hands thoroughly with soap and water.

A general workflow for the safe handling of this chemical in a laboratory setting is depicted below.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly closed.

-

Store separately from oxidizing agents and strong acids.

Biological Effects and Metabolism

Specific toxicological studies on the signaling pathways affected by this compound are not available. However, as an aromatic ether, it is expected to undergo metabolic processes common to this class of compounds. The primary route of metabolism for aromatic ethers typically involves hydroxylation of the aromatic ring and O-dealkylation, catalyzed by cytochrome P450 enzymes in the liver. These reactions increase the water solubility of the compound, facilitating its excretion.

The tert-butyl group, due to its steric hindrance, may influence the rate and position of metabolic reactions. The potential for the formation of reactive metabolites that could lead to toxicity should be considered, although evidence for this with simple aromatic ethers is limited.[10]

A simplified, hypothetical metabolic pathway is illustrated below.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal.

-

Large Spills: Evacuate the area immediately and alert emergency personnel. Prevent the spill from entering drains.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

-

Contaminated packaging should be treated as hazardous waste.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken. Always refer to the latest Safety Data Sheet provided by the supplier for the most current and detailed information.

References

- 1. 33733-83-4|1-(tert-Butyl)-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Anisole - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 1-Bromo-3-(tert-butyl)-5-methoxybenzene | C11H15BrO | CID 58745549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 9. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 10. A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Tert-butyl-3-methoxybenzene: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-tert-butyl-3-methoxybenzene, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. The primary method detailed is the Friedel-Crafts alkylation of anisole, a robust and widely applicable electrophilic aromatic substitution reaction.

Introduction

This compound serves as a key building block in the synthesis of more complex molecules due to the directing effects and steric hindrance provided by the methoxy and tert-butyl groups, respectively. The methoxy group is an ortho-, para-director, while the bulky tert-butyl group can sterically influence subsequent reactions, often favoring substitution at the less hindered positions. This protocol outlines a straightforward and efficient synthesis using readily available starting materials.

Reaction Principle

The synthesis is achieved via the Friedel-Crafts alkylation of anisole. In this reaction, tert-butanol is protonated by a strong acid, such as sulfuric acid, to form a tert-butyl carbocation. This electrophile then attacks the electron-rich aromatic ring of anisole. Due to the ortho-, para-directing nature of the methoxy group, a mixture of 1-tert-butyl-2-methoxybenzene and 1-tert-butyl-4-methoxybenzene would typically be expected. However, the steric bulk of the tert-butyl group can influence the product distribution, and in some cases, the meta-substituted product can be obtained, or the reaction can be optimized to favor a specific isomer. This protocol is adapted from established procedures for the tert-butylation of substituted benzenes.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |

| Anisole | C₇H₈O | 108.14 | 10.81 g (11.0 mL) | 0.10 | Limiting Reagent |

| tert-Butanol | C₄H₁₀O | 74.12 | 11.12 g (14.0 mL) | 0.15 | 1.5 equivalents |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | ~20 mL | - | Catalyst and Dehydrating Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - | Neutralizing Agent |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Equipment

-

Round-bottom flask (250 mL)

-

Stirring plate and magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (optional, for purification)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add anisole (10.81 g, 0.10 mol) and tert-butanol (11.12 g, 0.15 mol).

-

Cooling: Place the flask in an ice bath and allow the mixture to cool to 0-5 °C with gentle stirring.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (~20 mL) dropwise to the stirred mixture via a dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 210-212 °C |

| Expected Yield | 60-70% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (t, J=7.8 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J=7.6 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 3.80 (s, 3H), 1.32 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.5, 151.8, 128.8, 117.9, 111.4, 110.9, 55.1, 34.7, 31.4 |

| IR (neat, cm⁻¹) | 3060, 2960, 2870, 1600, 1480, 1290, 1160, 1050, 840 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.

-

tert-Butanol is flammable and an irritant. Avoid contact with skin and eyes.

-

Anisole is combustible and can cause skin and eye irritation.

This protocol provides a reliable method for the synthesis of this compound. As with any chemical reaction, careful execution and adherence to safety protocols are paramount for a successful and safe outcome. Researchers are encouraged to adapt and optimize the procedure based on their specific laboratory conditions and available equipment.

Friedel-Crafts Alkylation of Anisole with Tert-Butanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This document provides detailed application notes and protocols for the tert-butylation of anisole using tert-butanol as the alkylating agent. This reaction is of significant interest in the synthesis of various intermediates for pharmaceuticals, fragrances, and specialty chemicals, primarily yielding 4-tert-butylanisole, a key building block. Anisole, with its electron-donating methoxy group, is highly activated towards electrophilic aromatic substitution, making it an excellent substrate for this transformation. The methoxy group is an ortho, para-director, leading to the formation of isomeric products.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation of anisole with tert-butanol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group of tert-butanol, facilitating its departure as a water molecule to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich aromatic ring of anisole.

The methoxy group of anisole directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky tert-butyl group and the methoxy group, the para-substituted product is generally favored.

Quantitative Data Presentation

The product distribution in the Friedel-Crafts alkylation of anisole is highly dependent on the catalyst and reaction conditions. Below is a summary of representative data.

| Catalyst | Alkylating Agent | Temperature (°C) | Anisole Conversion (%) | 4-tert-butylanisole (para) Selectivity (%) | 2-tert-butylanisole (ortho) Selectivity (%) | 2,4-di-tert-butylanisole Selectivity (%) | Reference |

| H₂SO₄ | tert-Butanol | Room Temp. | High | Major Product | Minor Product | Trace | General Knowledge |

| Ni-FSM-16 | tert-Butanol | 200 | ~45 | ~60 | ~25 | ~15 | [1] |